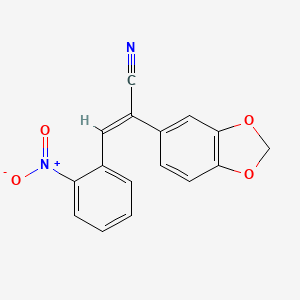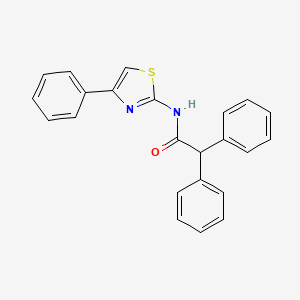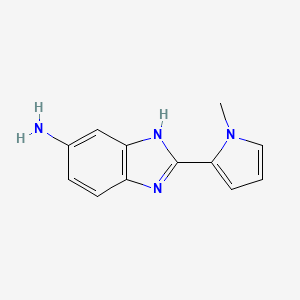
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a nitrophenyl group connected by a propenenitrile linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 2-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-benzodioxole and 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenenitrile linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized benzodioxole derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with nitrophenyl and benzodioxole moieties are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and functional groups.
Mecanismo De Acción
The mechanism of action of (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug candidate, it might interact with specific enzymes or receptors in the body. The nitrophenyl group could participate in electron transfer reactions, while the benzodioxole ring might interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
(E)-2-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)prop-2-enenitrile: The nitro group is positioned differently, which could affect its chemical and biological properties.
Uniqueness
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group and the benzodioxole ring
Propiedades
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOXWQHYLNMOP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)


![3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B5768729.png)
METHANONE](/img/structure/B5768736.png)
![2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide](/img/structure/B5768745.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
![1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
